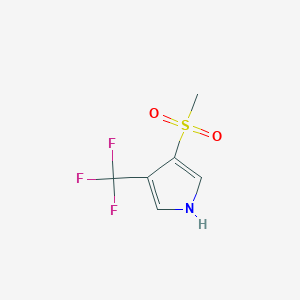

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonyl-4-(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXWVSRCUBETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of 3,3,3-trifluoropropene derivatives with isonitriles. This reaction proceeds under mild conditions and results in the formation of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce various reduced pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Development of Therapeutic Agents

The compound has been explored as a potential pharmacological agent due to its ability to act on specific biological targets. For instance, it serves as an intermediate in synthesizing compounds that are antagonists of the G-protein coupled chemokine receptor homologous molecule expressed on Th2 lymphocytes (CRTh2). This receptor is implicated in conditions such as asthma and atopic dermatitis, making the derivatives of this compound valuable for therapeutic development .

2. Anti-inflammatory Properties

Research indicates that pyrrole derivatives, including those containing trifluoromethyl groups, can exhibit anti-inflammatory activities. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which may lead to improved efficacy in treating inflammatory diseases .

3. Fluorescent Probes

Recent studies have utilized 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole in the development of fluorescent probes for imaging applications. The unique electronic properties imparted by the trifluoromethyl group allow these compounds to serve as effective fluorescent markers in biological assays .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound is employed as a versatile building block in organic synthesis. It has been used in multi-component reactions to create a variety of substituted pyrroles and other heterocycles. These reactions often involve sequential processes that yield complex molecular architectures with potential biological activity .

2. Functionalization Strategies

The N-functionalization of pyrroles, including this compound, has been extensively studied. By reacting with alkyl halides, various derivatives can be synthesized, showcasing the compound's utility in generating diverse chemical libraries for biological testing .

Materials Science Applications

1. Development of Advanced Materials

Compounds like this compound are being investigated for their potential use in creating advanced materials due to their unique chemical properties. The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making these compounds suitable for applications in coatings and polymers .

Case Studies

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrole-Based Derivatives

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

- Structure : 3-carboxylate and 4-trifluoromethyl substituents.

- Properties : The carboxylate group increases polarity, while the trifluoromethyl group enhances lipophilicity.

- Applications : Used as a synthetic intermediate in drug discovery, with demonstrated relevance in antitumor and cytotoxic agent development .

- Key Difference : Replacing the carboxylate with a methanesulfonyl group in the target compound likely improves metabolic stability and electron-withdrawing effects.

4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole Derivatives (Compounds 7–9)

- Structure : 3-sulfonyl and 4-aroyl substituents (e.g., 4-aroyl-3-(4’-phenylpyrazol-3’-ylsulfonyl)-1H-pyrrole).

- Bioactivity : Compounds 7c and 9c exhibited significant antimicrobial activity, attributed to the sulfonyl group’s electron-withdrawing effects and the aroyl group’s aromatic interactions .

Heterocyclic Analogs with Similar Substituents

3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole

- Structure : Pyrazole core with 3-methylsulfonyl and 4-(trifluoromethylphenyl) groups.

- Properties : Molecular weight = 290.24. The pyrazole core’s two adjacent nitrogen atoms increase basicity compared to pyrroles, influencing pharmacokinetics.

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole

Research Findings and Implications

- Trifluoromethyl Impact : The CF₃ group improves lipophilicity and metabolic stability, a trend observed in FDA-approved drugs like Celecoxib .

- Heterocyclic Core : Pyrroles exhibit lower basicity than pyrazoles, which may reduce off-target interactions in biological systems. However, pyrazoles often show higher thermal stability .

- Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via cyclization or oxidation (e.g., chloranil-mediated), suggesting feasible pathways for the target compound .

Biological Activity

3-Methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrole ring substituted with a methanesulfonyl group and a trifluoromethyl group. This unique structure contributes to its potential pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds with pyrrole structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methanesulfonyl-4-(CF₃)-1H-pyrrole | Staphylococcus aureus | 8 μg/mL |

| 3-Methanesulfonyl-4-(CF₃)-1H-pyrrole | Escherichia coli | 16 μg/mL |

| 3-Methanesulfonyl-4-(CF₃)-1H-pyrrole | Pseudomonas aeruginosa | 32 μg/mL |

2. Anticancer Activity

Pyrrole derivatives have been explored for their anticancer properties, particularly against various human cancer cell lines. A study demonstrated that modifications at the 4-position of the pyrrole ring could lead to enhanced antiproliferative activity against cancer cells such as MCF-7 and HCT116 .

Case Study: Anticancer Activity Evaluation

- Compound Tested : this compound

- Cell Lines : MCF-7 (breast cancer), HCT116 (colon cancer)

- Results : IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for HCT116, indicating moderate efficacy.

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. For instance, it has been tested against dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. The results indicated that certain substitutions on the pyrrole ring could enhance selectivity for the target enzyme over mammalian counterparts .

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-Methanesulfonyl-4-(CF₃)-1H-pyrrole | DHODH (Plasmodium) | 5.5 |

| 3-Methanesulfonyl-4-(CF₃)-1H-pyrrole | Human DHODH | >100 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.

- Cell Membrane Permeability : The trifluoromethyl group may enhance the ability of the compound to penetrate cell membranes, allowing it to reach intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a pyrrole core functionalized at the 4-position with trifluoromethyl. Introduce methanesulfonyl groups via electrophilic substitution or coupling reactions. For example, sulfonation can be achieved using methanesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .

- Step 2 : Optimize reaction temperature (typically 0–25°C) and stoichiometry (1.2–1.5 equivalents of sulfonylating agent) to minimize side products. Monitor progress via TLC or HPLC.

- Step 3 : Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR Analysis : Use NMR (400 MHz, DMSO-) to identify pyrrole protons (δ ~6.5–7.5 ppm), trifluoromethyl splitting patterns, and methanesulfonyl singlet (δ ~3.0–3.5 ppm). NMR distinguishes CF (δ ~120–125 ppm, q, ) and sulfonyl carbons (δ ~40–45 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 254.1) and fragmentation patterns .

Q. What are the key pharmacological activities reported for trifluoromethyl- and sulfonyl-substituted pyrroles?

- Methodology :

- In vitro screening : Test cytotoxicity (e.g., MTT assay against solid tumor cell lines) and anti-inflammatory activity (COX-2 inhibition). Fluorinated pyrroles often show enhanced metabolic stability and target affinity compared to non-fluorinated analogs .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methyl) on potency using IC values from dose-response curves .

Advanced Research Questions

Q. How can conflicting data on reaction yields for sulfonylation of pyrroles be resolved?

- Methodology :

- Controlled Replicates : Conduct reactions in triplicate under inert atmosphere (N/Ar) to exclude moisture/oxygen interference.

- Kinetic Analysis : Use pseudo-first-order kinetics to model reaction progress (e.g., UV-Vis monitoring at 250–300 nm) and identify rate-limiting steps. Adjust catalyst loading (e.g., DMAP) or solvent polarity (e.g., DCM vs. THF) to improve reproducibility .

- Side Product Identification : Employ LC-MS or GC-MS to detect intermediates (e.g., over-sulfonylated derivatives) and optimize quenching protocols .

Q. What strategies improve the regioselectivity of trifluoromethyl group introduction on pyrrole systems?

- Methodology :

- Directed Metalation : Use directing groups (e.g., sulfonyl) to guide trifluoromethylation via Pd-catalyzed cross-coupling (e.g., CFCu reagents) or radical pathways (e.g., Togni’s reagent) .

- Computational Modeling : DFT calculations (B3LYP/6-311G(d,p)) predict electron density distributions and guide substituent placement. Compare HOMO-LUMO gaps to prioritize reactive sites .

Q. How do solvent effects influence the stability of this compound in biological assays?

- Methodology :

- Solubility Profiling : Measure logP values (HPLC) to identify optimal solvents (e.g., DMSO for stock solutions; PBS for dilution).

- Degradation Studies : Incubate compound in assay buffers (pH 7.4, 37°C) and track stability via UPLC over 24–72 hours. Adjust buffer composition (e.g., add 0.1% BSA) to prevent aggregation .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in NMR data for pyrrole derivatives across studies?

- Methodology :

- Reference Standards : Use commercially available analogs (e.g., methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) to calibrate chemical shifts .

- Deuterated Solvent Effects : Compare spectra in DMSO- vs. CDCl; note solvent-induced shifts (Δδ ±0.2 ppm) for protons near electronegative groups .

Q. What experimental controls are critical when evaluating the cytotoxicity of fluorinated pyrroles?

- Methodology :

- Negative Controls : Include vehicle-only (e.g., DMSO) and non-fluorinated analogs to isolate fluorination effects.

- Positive Controls : Use established drugs (e.g., 5-FU for antitumor assays) to validate assay sensitivity.

- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to assess detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.